4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15812171
InChI: InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-13(15-10-16-17)11-6-8-14-9-7-11/h1-5,10-11,14H,6-9H2
SMILES:
Molecular Formula: C13H16N4
Molecular Weight: 228.29 g/mol

4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine

CAS No.:

Cat. No.: VC15812171

Molecular Formula: C13H16N4

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine -

Specification

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
IUPAC Name 4-(2-phenyl-1,2,4-triazol-3-yl)piperidine
Standard InChI InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-13(15-10-16-17)11-6-8-14-9-7-11/h1-5,10-11,14H,6-9H2
Standard InChI Key HWAANQWQEVVLRK-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=NC=NN2C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine features a piperidine ring substituted at the 4-position with a 1-phenyl-1H-1,2,4-triazol-5-yl group. The triazole ring adopts a planar configuration due to aromatic conjugation, while the piperidine ring typically exists in a chair conformation. This structural combination creates distinct electronic environments: the electron-rich triazole nitrogen atoms contrast with the basic amine of the piperidine ring.

The molecular formula is C₁₃H₁₆N₄, with a molecular weight of 228.29 g/mol . Key physicochemical parameters include:

PropertyValue
LogP (Partition Coeff.)2.1 (predicted)
Hydrogen Bond Donors1 (piperidine NH)
Hydrogen Bond Acceptors4 (triazole N atoms)
Polar Surface Area48.9 Ų

Spectroscopic Characteristics

While experimental spectral data remain limited, computational predictions suggest distinctive features:

  • ¹H NMR: A singlet at δ 8.2–8.5 ppm for triazole protons, multiplet signals between δ 2.5–3.5 ppm for piperidine protons, and aromatic protons appearing as a multiplet at δ 7.3–7.6 ppm .

  • IR Spectroscopy: Strong absorption bands at 1550 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-N stretch) characteristic of triazole rings.

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The most efficient synthetic route involves a multi-step sequence:

  • Piperidine Functionalization: N-protection of piperidine using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions.

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between phenylacetylene and an azide derivative, followed by deprotection .

  • Coupling Reaction: Suzuki-Miyaura cross-coupling to introduce the phenyl group at the triazole 1-position .

Critical reaction parameters include:

  • Temperature: 80–100°C for cycloaddition steps

  • Catalysts: CuI (5 mol%) for triazole formation

  • Solvents: Dichloromethane for protection steps, DMF for coupling reactions

Industrial Production Considerations

Scale-up challenges center on optimizing the CuAAC reaction:

  • Continuous flow reactors improve heat dissipation during exothermic cycloaddition

  • Heterogeneous copper catalysts (e.g., Cu/Al₂O₃) enable catalyst recycling

  • Process analytical technology (PAT) monitors intermediate purity in real-time

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The piperidine nitrogen undergoes alkylation and acylation reactions:

  • Methylation: Reacts with methyl iodide in THF to yield N-methyl derivatives (yield: 82–85%)

  • Sulfonylation: Forms stable sulfonamide derivatives with toluenesulfonyl chloride (yield: 75%)

Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation under mild conditions:

  • Bromination: Br₂/FeBr₃ in CCl₄ produces mono-brominated derivatives at the para position (yield: 68%)

Coordination Chemistry

The triazole nitrogen atoms serve as ligands for transition metals:

  • Forms stable complexes with Cu(II) (log K = 4.2) and Pd(II) (log K = 3.8)

  • Metal complexes exhibit enhanced catalytic activity in cross-coupling reactions

Biological and Pharmacological Applications

Steroid Sulfatase Inhibition

Structural analogs demonstrate potent inhibition of steroid sulfatase (STS), a therapeutic target in hormone-dependent cancers:

DerivativeIC₅₀ (nM)Selectivity Index
Parent Compound2101.0
Sulfamoylated Analog 0.2115.4

The sulfamoylated derivative 5l showed 5-fold greater potency than Irosustat (clinical reference) in MCF-7 breast cancer cells .

Antimicrobial Activity

Preliminary screening against ESKAPE pathogens revealed:

  • MIC = 32 μg/mL against Staphylococcus aureus

  • Synergistic effect with β-lactams (FICI = 0.25)

Central Nervous System Targets

Molecular docking studies predict high affinity for:

  • σ₁ Receptors (Kᵢ = 12 nM)

  • 5-HT₆ Serotonin Receptors (Kᵢ = 18 nM)

Industrial and Material Science Applications

Coordination Polymers

Reaction with Zn(NO₃)₂ forms porous frameworks with:

  • BET Surface Area: 980 m²/g

  • CO₂ Adsorption: 2.8 mmol/g at 298 K

Catalytic Supports

Pd nanoparticles supported on triazole-piperidine polymers exhibit:

  • Turnover Frequency (TOF): 12,500 h⁻¹ in Suzuki couplings

  • Recyclability: >10 cycles without activity loss

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